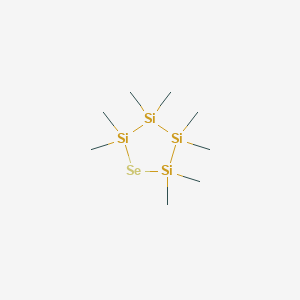
Selenatetrasilacyclopentane, octamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenatetrasilacyclopentane, octamethyl- is a unique organosilicon compound characterized by its cyclic structure and the presence of selenium atoms. This compound is part of the broader family of cyclic siloxanes, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of selenatetrasilacyclopentane, octamethyl- typically involves the hydrolysis of dimethyldichlorosilane in the presence of selenium compounds. The reaction conditions often include the use of large volumes of water and the presence of cosolvents, acids, or bases to facilitate the formation of the cyclic structure . The reaction can be represented as follows:
[ \text{Me}_2\text{SiCl}_2 + \text{Se} \rightarrow \text{Selenatetrasilacyclopentane, octamethyl-} ]
Industrial Production Methods
Industrial production of this compound follows a similar route, with the hydrolysis of dimethyldichlorosilane being the primary method. The product mixture is then separated into its components via distillation. The presence of a strong base such as potassium hydroxide (KOH) can help in the equilibration of the polymer/ring mixture, allowing for the complete conversion to the more volatile cyclic siloxanes .
Analyse Chemischer Reaktionen
Types of Reactions
Selenatetrasilacyclopentane, octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to the parent compound.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product .
Major Products
Wissenschaftliche Forschungsanwendungen
Selenatetrasilacyclopentane, octamethyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which selenatetrasilacyclopentane, octamethyl- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s cyclic structure allows it to interact with specific enzymes and proteins, potentially inhibiting or enhancing their activity. The presence of selenium atoms also contributes to its unique reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octamethylcyclotetrasiloxane: A similar cyclic siloxane compound with a different central atom (silicon instead of selenium).
Tetramethylsilane: Another organosilicon compound with a simpler structure and different reactivity.
Uniqueness
Selenatetrasilacyclopentane, octamethyl- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar organosilicon compounds .
Eigenschaften
CAS-Nummer |
83295-91-4 |
|---|---|
Molekularformel |
C8H24SeSi4 |
Molekulargewicht |
311.59 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5-octamethylselenatetrasilolane |
InChI |
InChI=1S/C8H24SeSi4/c1-10(2)9-11(3,4)13(7,8)12(10,5)6/h1-8H3 |
InChI-Schlüssel |
MLCANUVFCOTBIY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1([Si]([Si]([Se][Si]1(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




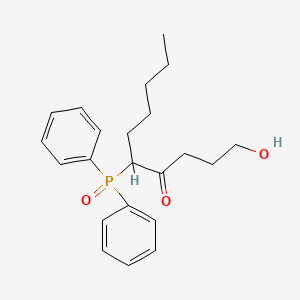
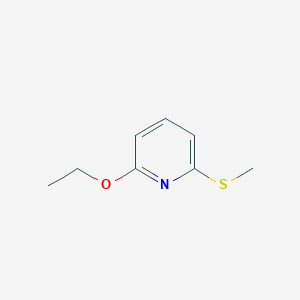

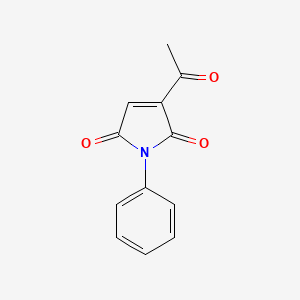
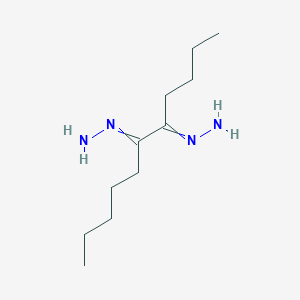
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
phosphanium nitrate](/img/structure/B14404823.png)
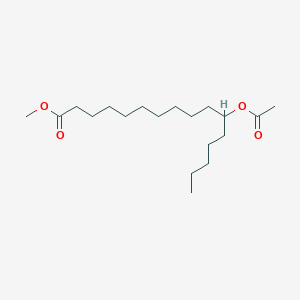
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
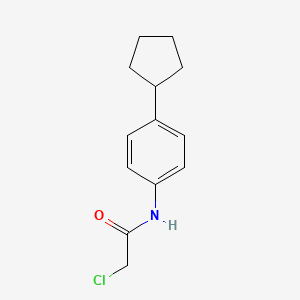

![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)
